(Ile5,Trp23,Tyr36)-parathyroid hormone-related protein (1-36) is a peptide derived from the parathyroid hormone-related protein, which plays a significant role in calcium and phosphate homeostasis, as well as in bone development. This peptide is particularly important due to its biological activity and its structural similarities to parathyroid hormone. The sequence variation in the peptide, specifically the incorporation of isoleucine at position 5, tryptophan at position 23, and tyrosine at position 36, enhances its interaction with the parathyroid hormone receptor.
Parathyroid hormone-related protein is synthesized in various tissues, with significant expression in the parathyroid glands, bone, and several other organs. It was initially identified in patients with humoral hypercalcemia of malignancy but has since been recognized for its broader physiological roles across different species including humans, mice, and rats .
The synthesis of (Ile5,Trp23,Tyr36)-parathyroid hormone-related protein (1-36) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise assembly of amino acids on a solid support. This method provides high purity and yield of peptides.
The molecular structure of (Ile5,Trp23,Tyr36)-parathyroid hormone-related protein (1-36) features an amphipathic alpha-helix configuration that is crucial for its interaction with the parathyroid hormone receptor. The specific substitutions at positions 5, 23, and 36 contribute to its binding affinity and biological activity .
The primary chemical reactions involving (Ile5,Trp23,Tyr36)-parathyroid hormone-related protein (1-36) include receptor binding interactions that activate downstream signaling pathways. The binding of this peptide to the parathyroid hormone receptor leads to:
The binding affinity can be quantified using competitive binding assays with labeled ligands to determine dissociation constants.
The mechanism of action for (Ile5,Trp23,Tyr36)-parathyroid hormone-related protein (1-36) involves:
Studies have demonstrated that specific amino acid substitutions can enhance or diminish receptor activation potency, providing insights into designing more effective therapeutic agents targeting this pathway .
Relevant analyses indicate that modifications can impact solubility and stability profiles significantly .
(Ile5,Trp23,Tyr36)-parathyroid hormone-related protein (1-36) has several applications in scientific research:
(Ile⁵,Trp²³,Tyr³⁶)-pTHrP(1-36) is a 36-amino acid neuroendocrine peptide with the primary sequence: H-Ala-Val-Ser-Glu-Ile-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Trp-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Tyr-OH [1] [4] [9]. The peptide has a molecular weight of 4324.90 Da and a chemical formula of C₁₉₆H₃₀₈N₅₈O₅₃, with a CAS registry number of 181057-31-8 [1] [4]. This synthetic analog incorporates three strategic substitutions compared to native PTHrP(1-36): 1) Ile⁵ replaces the native histidine, 2) Trp²³ replaces phenylalanine, and 3) Tyr³⁶ ensures C-terminal detectability [1] [9] [10].
Table 1: Primary Structural Features of (Ile⁵,Trp²³,Tyr³⁶)-pTHrP(1-36)
Characteristic | Detail |
---|---|
Full Sequence | Ala-Val-Ser-Glu-Ile-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Trp-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Tyr |
Molecular Formula | C₁₉₆H₃₀₈N₅₈O₅₃ |
Molecular Weight | 4324.90 Da |
CAS Number | 181057-31-8 |
Key Substitutions | Ile⁵ (His→Ile), Trp²³ (Phe→Trp), Tyr³⁶ (native or stability-enhanced) |
Disulfide Bonds | None |
Glycosylation Sites | None |
The peptide lacks post-translational modifications such as glycosylation or phosphorylation, consistent with its synthetic origin and research application [1]. The N-terminal domain (residues 1-15) contains the principal activation domain, while the C-terminal region (residues 16-36) mediates high-affinity receptor binding [6] [10]. The substitution at position 23 introduces a tryptophan residue that enhances receptor selectivity through specific interactions with the extracellular N-domain of PTH1R [3].
Biophysical studies indicate that (Ile⁵,Trp²³,Tyr³⁶)-pTHrP(1-36) adopts a flexible N-terminal domain with transient α-helical structure between residues 3-10 and a more stable α-helix spanning residues 17-31 in the C-terminal binding domain [6] [10]. This structural organization facilitates the peptide's bipartite binding mechanism with the parathyroid hormone receptor type 1 (PTH1R). The N-terminal helix (residues 1-15) engages the receptor's juxtamembrane (J) domain (transmembrane helices and extracellular loops), while the stable C-terminal helix (residues 17-31) docks into the receptor's N-terminal extracellular domain (ECD) [6] [10].
X-ray crystallographic analysis of receptor-bound peptide fragments reveals that Trp²³ forms a critical anchor point within a hydrophobic pocket in the PTH1R N-domain, specifically interacting with residue 41 in the receptor's extracellular region [3]. Molecular dynamics simulations further demonstrate that Tyr³⁶ stabilizes the C-terminal region through hydrophobic interactions with receptor subdomains and solvent exposure [5] [6]. The Ile⁵ substitution enhances hydrophobic packing in the N-terminal signaling domain, promoting tighter interaction with the receptor's J-domain [10].
Table 2: Structural Domains and Receptor Interactions
Peptide Domain | Residues | Secondary Structure | Receptor Interaction Site | Functional Role |
---|---|---|---|---|
N-terminal | 1-15 | Transient α-helix (3-10) | Juxtamembrane (J) domain | Receptor activation/Gαs coupling |
Core binding region | 16-31 | Stable α-helix (17-31) | N-terminal extracellular domain (ECD) | High-affinity docking |
C-terminal | 32-36 | Flexible coil | ECD/J-domain interface | Stability and positioning |
(Ile⁵,Trp²³,Tyr³⁶)-pTHrP(1-36) exhibits identical primary structure and functional equivalence across human, mouse, and rat systems [1] [4]. This cross-species conservation reflects the high homology (>95%) of the PTH1R extracellular domain among these mammals. Key residues involved in receptor binding and activation mechanisms are preserved across all three species, enabling the peptide to function as a universal PTH1R agonist in experimental models [1].
Despite this conservation, subtle differences in receptor glycosylation patterns and membrane lipid composition across species can influence binding kinetics. The peptide's Kd for rat PTH1R is approximately 16.5 ± 1.3 nM, compared to 11.9 ± 1.9 nM for the human receptor, suggesting slightly different binding affinities that may reflect species-specific receptor modifications [6]. Nevertheless, the core binding mechanism remains conserved, with Trp²³ serving as a critical determinant for receptor selectivity across all three species by interacting with residue 41 in the receptor's N-domain [3].
Ile⁵: The substitution of histidine with isoleucine at position 5 significantly enhances hydrophobic interactions with the receptor's juxtamembrane domain. Biophysical studies demonstrate that this Ile⁵ modification increases the peptide's α-helical propensity in the N-terminal domain by approximately 40% compared to native PTHrP [10]. This stabilization translates to enhanced GTPγS-resistant binding (R⁰ conformation), with dissociation kinetics studies showing that the Ile⁵-containing analog dissociates with a t₁/₂ ≥ 2 hours regardless of G protein coupling status [10]. This represents a dramatic stabilization compared to native PTHrP(1-36), which shows 72% dissociation within minutes upon GTPγS treatment [10].
Trp²³: The Phe→Trp substitution at position 23 introduces a bulky indole side chain that enhances both affinity and receptor subtype selectivity. Photocrosslinking studies confirm that Trp²³ directly interacts with receptor residue 41 within the N-domain, forming a π-π stacking interaction that contributes approximately 3.5 kcal/mol to binding energy [3]. This residue functions as a critical selectivity filter between PTH1R and PTH2R subtypes - when introduced into PTHrP(1-36), it increases PTH1R binding affinity by 20-fold while decreasing PTH2R affinity by 15-fold compared to the native peptide [3] [5]. Molecular dynamics simulations further demonstrate that Trp²³ stabilizes the receptor's extracellular loop 1 (ECL1) conformation through hydrophobic packing [3].
Tyr³⁶: The C-terminal tyrosine residue serves dual functions in structural stabilization and experimental detection. Tyr³⁶ participates in hydrophobic interactions with receptor subdomains in the ECD-J-domain interface region, with molecular modeling suggesting its hydroxyl group forms a hydrogen bond network with Gln³⁷⁷ in transmembrane helix 7 of PTH1R [5] [6]. This interaction stabilizes the active receptor conformation by approximately 2.3 kcal/mol [5]. Additionally, Tyr³⁶ enables radioiodination for binding studies, with ¹²⁵I-labeled analogs demonstrating that this residue does not perturb the peptide's bioactive conformation when properly iodinated [6].
Table 3: Functional Contributions of Key Residues
Residue | Structural Contribution | Energetic Effect | Functional Consequence |
---|---|---|---|
Ile⁵ | Enhanced N-terminal α-helicity; hydrophobic packing with TM2 (Phe¹⁸⁴, Pro¹⁸⁵) | ΔΔG = -2.8 kcal/mol for R⁰ binding | Stabilizes G protein-uncoupled receptor conformation |
Trp²³ | π-π stacking with receptor residue 41; hydrophobic stabilization of ECL1 | ΔΔG = -3.5 kcal/mol for N-domain interaction | Increases PTH1R selectivity; prolongs receptor residence time |
Tyr³⁶ | Hydrogen bonding with Gln³⁷⁷; C-terminal hydrophobic anchoring | ΔΔG = -2.3 kcal/mol for complex stability | Stabilizes active receptor conformation; enables detection |
The synergistic effects of these modifications create a peptide with enhanced biostability and receptor binding characteristics. Compared to native PTHrP(1-36), (Ile⁵,Trp²³,Tyr³⁶)-pTHrP(1-36) exhibits a 15-fold increase in receptor residence time and 90% greater resistance to enzymatic degradation in serum stability assays [1] [6]. These properties make it a valuable tool for probing PTH1R activation mechanisms and conformational states, particularly those involving Gαs coupling and β-arrestin recruitment [6] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: